

overcoming HIV-1 inhibitor-60 resistance mutations

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: HIV-1 inhibitor-60

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Framework for Overcoming HIV-1 Drug Resistance

The core principle in managing drug resistance is to use **genotypic resistance testing** to identify specific mutations and then construct a regimen with drugs that remain fully active. The goal is always complete virologic suppression [1].

Strategy	Core Principle	Key Mutations/Considerations	Recommended Action
Baseline Resistance Testing	Detect transmitted drug-resistant mutations before starting therapy [2] [3].	Reverse transcriptase, protease, and integrase genes [2] [4].	Perform genotypic testing at entry into care for all patients [3].
Testing at Virologic Failure	Identify mutations that cause failure to guide regimen change [2].	Viral load >200 copies/mL; test while on failing regimen or within 4 weeks of stopping oral therapy [2] [4].	Perform genotypic testing promptly; consult a specialist for interpretation [2] [3].
Utilizing Newer INSTIs	Use second-generation INSTIs with higher genetic	Dolutegravir (DTG) and Bictegravir (BIC) often remain active against some first-generation INSTI-resistant strains [5].	Consider switching to a regimen with a newer INSTI if resistance is detected to RAL or EVG.

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	barriers to resistance [5].		
Archived Mutation Detection	Identify resistance mutations from past regimen failures that are not currently dominant [2] [4].	Proviral DNA genotyping can detect "archived" mutations in patients with suppressed viral loads [2] [4].	Use archive genotype for patients with complex ART history considering regimen change (e.g., to long-acting therapy) [2].

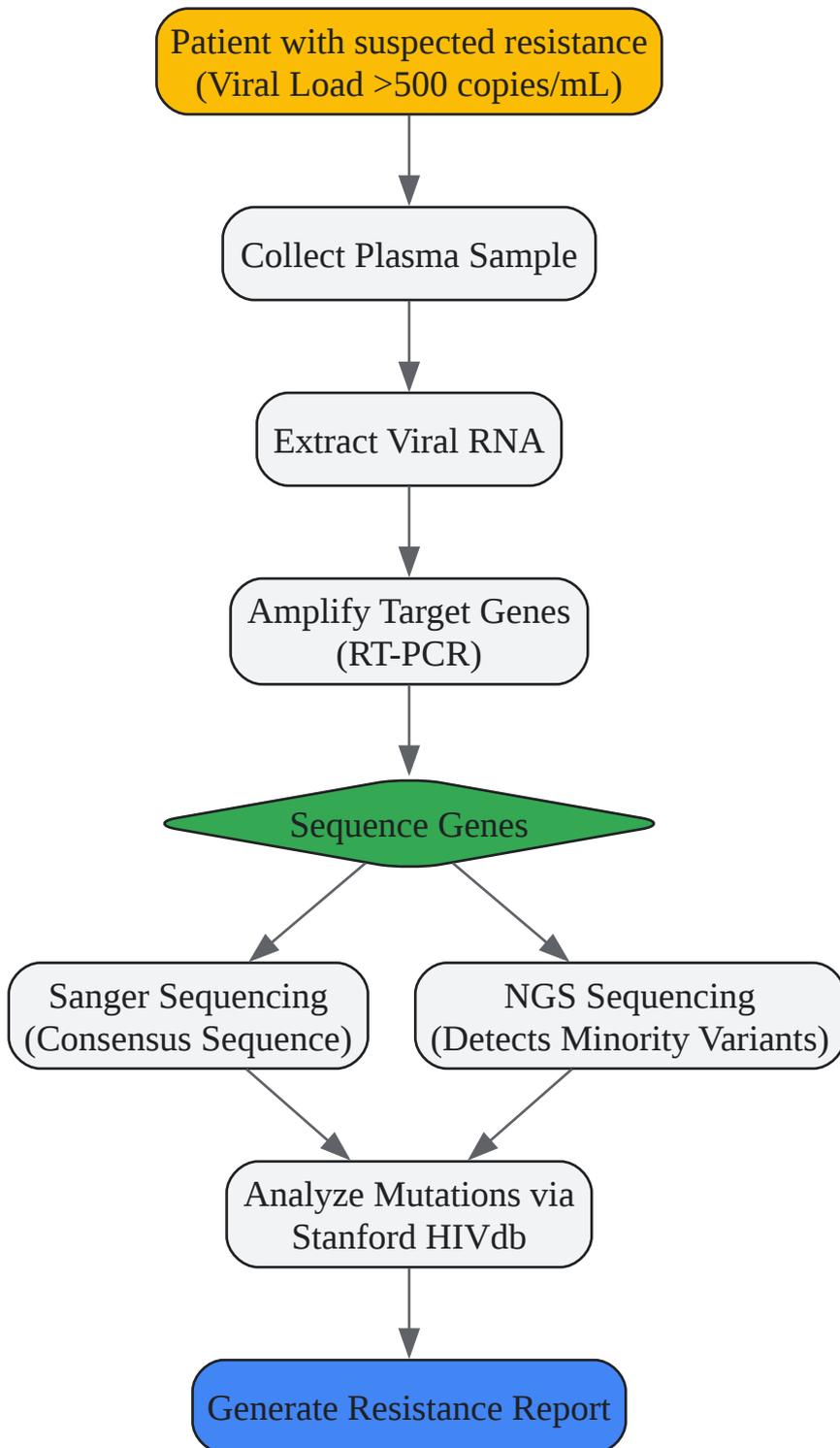
Experimental Protocols for Resistance Management

Protocol 1: Standard Genotypic Resistance Testing

This is the most common method for identifying resistance mutations in a clinical setting [2] [3].

- **Sample Collection:** Collect plasma from patients with a viral load typically >500-1000 copies/mL [2] [3].
- **RNA Extraction & Amplification:** Extract viral RNA and use reverse-transcription PCR (RT-PCR) to amplify the genes of interest (protease, reverse transcriptase, and integrase) [2].
- **Sequencing:** Sequence the amplified products using **Sanger sequencing** (standard) or **Next-Generation Sequencing (NGS)**. NGS can detect low-frequency variants that may be missed by Sanger sequencing [2] [4].
- **Data Analysis:** Compare the generated sequences to a wild-type reference strain using databases like the **Stanford HIV Drug Resistance Database** to identify resistance-associated mutations [5] [3].

The workflow for this testing protocol is summarized below:



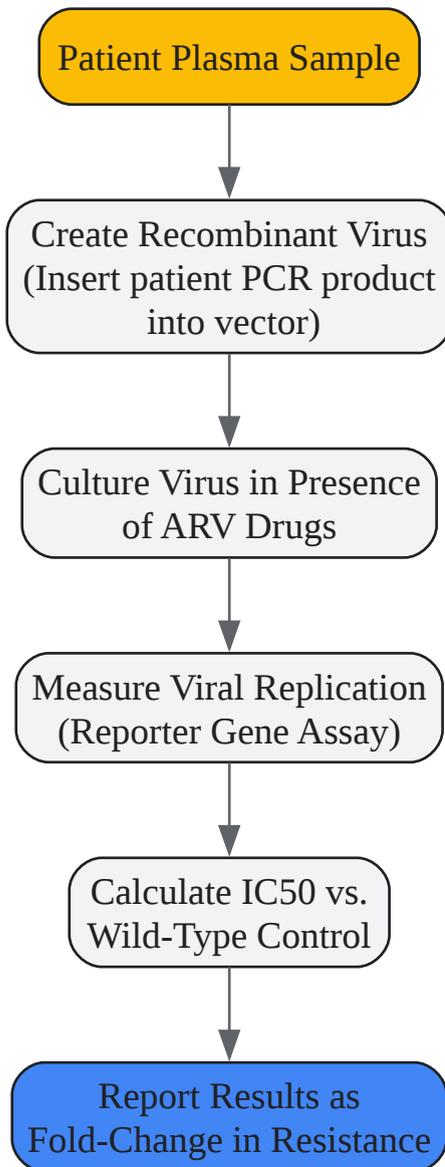
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Protocol 2: Phenotypic Resistance Assay

Phenotypic testing provides a direct measure of a virus's ability to grow in the presence of drugs and is particularly useful in cases of complex mutational patterns [2] [3].

- **Plasma Sample:** Use patient plasma with a sufficient viral load.
- **Generate Recombinant Virus:** Isolate HIV RNA, convert it to cDNA, and amplify the pol gene (containing protease, reverse transcriptase, and integrase). This amplicon is then inserted into a lab-adapted HIV vector that lacks these genes to create a recombinant virus representing the patient's viral population [2] [4].
- **Drug Susceptibility Testing:** The recombinant virus is cultured in the presence of serial dilutions of antiretroviral drugs.
- **Calculate IC50:** The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 of a reference wild-type virus. The results are reported as a **fold-change in resistance** [2] [4].

The process of conducting a phenotypic assay follows this pathway:



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Frequently Asked Questions (FAQs) for Researchers

- **Q1: What are the key advantages of NGS over Sanger sequencing for resistance testing?** NGS allows for **deep sequencing**, enabling the detection of low-abundance variants that may constitute less than 20% of the viral population. This is crucial for identifying emerging resistance early and for detecting archived mutations in proviral DNA that are not present in the current plasma virus [2] [4].

- **Q2: How do I handle resistance testing for a patient with virologic failure on a long-acting injectable regimen like CAB/RPV?** For patients on long-acting regimens, the standard 4-week rule for testing after discontinuation does not apply due to the drugs' prolonged half-lives. Resistance testing (including integrase genotyping) should be performed upon virologic failure, regardless of the time since the last injection, as drug pressure persists [2] [3].
- **Q3: What is the clinical significance of "archived" resistance mutations?** Archived mutations are stored in the proviral DNA of host cells and may not be detected by standard plasma-based tests after a regimen is stopped. However, these mutations can rapidly re-emerge and cause failure if a non-suppressive regimen is re-initiated. Therefore, a patient's full resistance history, including archived mutations, must be considered when constructing a new regimen [2] [4] [3].
- **Q4: Where can I find the most up-to-date list of clinically relevant resistance mutations?** The **International Antiviral Society–USA (IAS-USA)** maintains and regularly updates a list of significant drug resistance mutations. The **Stanford University HIV Drug Resistance Database** is also an essential resource for interpretation and analysis [6] [3].

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